Benzenecarboximidamide, 3-benzoyl-
Description
Benzenecarboximidamide (benzamidine) is a benzene ring substituted with an amidine group (–C(=NH)NH₂). Derivatives of this core structure are widely studied for their biological activities, particularly as antimicrobial, antifungal, and antiparasitic agents. Modifications at specific positions on the benzene ring (e.g., 3-, 4-, or para-substituents) significantly influence physicochemical properties, solubility, and target interactions .
Properties
CAS No. |
61625-22-7 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
3-benzoylbenzenecarboximidamide |
InChI |
InChI=1S/C14H12N2O/c15-14(16)12-8-4-7-11(9-12)13(17)10-5-2-1-3-6-10/h1-9H,(H3,15,16) |
InChI Key |
DROWZJJIGLPWMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
- Benzoyl chloride reacts with benzenecarboximidamide in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C, using triethylamine (TEA) or pyridine as a base to neutralize HCl byproducts.
- Benzoic anhydride requires higher temperatures (40–60°C) and catalytic amounts of 4-dimethylaminopyridine (DMAP) to activate the carbonyl group.
- Yields range from 65% to 82%, contingent on stoichiometric ratios and exclusion of moisture, which hydrolyzes the amidine group.
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
- Deprotonation of the amidine’s NH group by the base, enhancing nucleophilicity.
- Nucleophilic acyl substitution at the benzoylating agent’s carbonyl carbon, forming the 3-benzoyl adduct.
Side reactions, such as over-acylation or hydrolysis, are mitigated by maintaining low temperatures and using desiccants like molecular sieves.
Oxidative Rearrangement of N-Substituted Amidines
Inspired by methodologies for secondary amide synthesis, this route employs hypervalent iodine reagents (e.g., bis(acyloxy)(phenyl)-λ³-iodane) to oxidize N-substituted amidines into acylated products.
Protocol and Yield Data
Advantages Over Direct Acylation
- Avoids stoichiometric bases, simplifying purification.
- Tolerates electron-deficient aryl groups, broadening substrate scope.
Alkali Metal Perborate-Mediated Benzoylation
Building on peroxidation chemistry, sodium perborate (NaBO₃·H₂O) facilitates benzoyl group transfer from benzoic anhydride to benzenecarboximidamide under aqueous alkaline conditions.
Key Steps and Parameters
- Surfactant-Assisted Dispersion : Benzoic anhydride is dispersed in water using 1.5–2% w/w anionic surfactants (e.g., Gafac RE 610) to enhance interfacial contact.
- In Situ Perborate Activation : Sodium tetraborate reacts with hydrogen peroxide to generate perborate, which oxidizes the anhydride into a reactive benzoylating species.
- Temperature Control : Reactions proceed optimally at 55–60°C for 90 minutes, achieving 80–98% yields.
Recycling Byproducts
The process generates two moles of benzoic acid per mole of product, which are recoverable via filtration and recyclable into subsequent batches.
Multicomponent Synthesis Using Elemental Sulfur and Alkali
Adapted from heterocycle synthesis, this one-pot method combines benzenecarboximidamide, elemental sulfur, and benzoyl chloride in the presence of potassium carbonate (K₂CO₃).
Reaction Pathway and Conditions
Yield and Scalability
- Isolated Yield : 75–85% under air atmosphere at 80°C.
- Scalability : Demonstrated at 100-gram scale without yield degradation.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Acylation | 65–82 | Anhydrous, 0–60°C | Simplicity, low cost | Moisture-sensitive, byproduct formation |
| Oxidative Rearrangement | 70–88 | Mild, room temp | High regioselectivity, no base required | Costly hypervalent iodine reagents |
| Perborate-Mediated | 80–98 | Aqueous, 55–60°C | High yield, recyclable byproducts | Requires surfactants, long reaction time |
| Multicomponent | 75–85 | Air, 80°C | Scalable, one-pot procedure | Sulfur handling, intermediate isolation |
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidamide, 3-benzoyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitrobenzenes, halobenzenes
Scientific Research Applications
Benzenecarboximidamide, 3-benzoyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of benzenecarboximidamide, 3-benzoyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Position and Bioactivity
- Para-Substituents (4-position): Compounds like pentamidine and 4-(trifluoromethyl) derivatives exhibit systemic antimicrobial activity due to enhanced binding to DNA minor grooves or enzyme active sites .
- Meta-Substituents (3-position): Derivatives with 3-sulfonylmethyl or thiazole groups (e.g., and ) show specificity for RNA targets, likely due to steric and electronic interactions with nucleic acid motifs .
- N-Hydroxy Modification: The N-hydroxy group in and may enhance metal chelation or hydrogen bonding, critical for inhibiting ribozyme splicing .
Salt Forms and Solubility
SAR Trends
- Aromatic vs. Aliphatic Chains: Piperazine and phenylpropyl substituents () enhance antifungal activity by increasing lipophilicity and membrane penetration .
- Charged Groups: Positively charged amidine moieties (e.g., in pentamidine) are essential for binding negatively charged microbial DNA .
Key Research Findings
Antifungal Derivatives (): Compounds 21–23 demonstrated 51–64% inhibition of Pneumocystis carinii at non-toxic concentrations, linked to their phenylpiperazine substituents enhancing target affinity .
Pentamidine’s Dual Action (): Its bis-amidine structure enables cross-linking of DNA strands, disrupting replication in trypanosomes and fungi .
RNA-Targeted Inhibitors (): Thiazole- and sulfonyl-containing derivatives () inhibit group I intron splicing via interactions with conserved RNA motifs .
Notes
Comparisons are based on structurally related derivatives.
Hydrochloride and isethionate salts are preferred for pharmaceutical formulations due to enhanced stability .
Substituent position (meta vs. para) critically influences target selectivity, with para-substituted analogs showing broader antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
